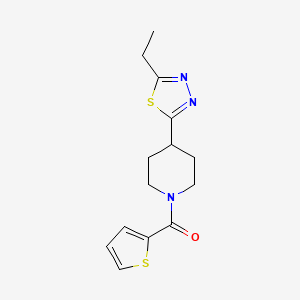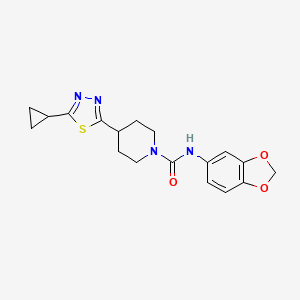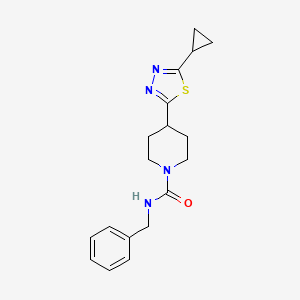![molecular formula C16H13ClF3NO2 B6575691 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1105211-76-4](/img/structure/B6575691.png)
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2- .
Synthesis Analysis
The synthesis of “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” involves the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2- . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” are characterized by the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” are influenced by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Reverse Transcriptase Inhibition : The presence of the trifluoromethyl group can enhance drug potency by lowering the pKa of specific functional groups within the molecule. For instance, it may interact with proteins through hydrogen bonding, affecting enzyme activity .
Organic Synthesis and Chemical Reactions
- Benzylic Substitution Reactions : The benzylic position in this compound is particularly interesting. It can undergo both SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. The resonance-stabilized carbocation formed at the benzylic position allows for SN1 reactions, while the primary nature of the carbon facilitates SN2 reactions .
- Free Radical Bromination : The trifluoromethyl group can influence the reactivity of the benzylic position, leading to selective bromination or other halogenation reactions .
Chemical Building Blocks and Intermediates
- Oxygen-Containing Building Block : 2-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide serves as a versatile intermediate in chemical synthesis. Researchers use it to construct more complex molecules or modify existing ones .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is succinate dehydrogenase (complex II) . This enzyme plays a crucial role in the mitochondrial respiratory chain, where it is involved in the conversion of succinate to fumarate in the citric acid cycle, and the transfer of electrons to the electron transport chain.
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the succinate dehydrogenase enzyme, inhibiting its activity. This disruption in the enzyme’s function leads to a halt in the citric acid cycle and the electron transport chain, affecting the energy production in the cells.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution within the body .
Result of Action
The inhibition of succinate dehydrogenase by 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that are heavily reliant on the citric acid cycle and electron transport chain for energy production .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-14-7-2-1-6-13(14)15(22)21-8-9-23-12-5-3-4-11(10-12)16(18,19)20/h1-7,10H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLQADKKJNGENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6575608.png)

![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B6575616.png)


![N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6575634.png)
![1-[(4-fluorophenyl)methyl]-3-(1-methanesulfonylpiperidin-4-yl)-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6575640.png)
![2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide](/img/structure/B6575641.png)
![2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575647.png)
![ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6575674.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)
![N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575678.png)
![3-(4-chlorophenyl)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B6575696.png)
![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)